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(2-Carbamoyl-phenylsulfanyl)acetic acid

Cat. No.: B11715352
M. Wt: 211.24 g/mol
InChI Key: LBNICJVAACUAKJ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, are fundamental in chemistry and biology. tandfonline.comjmchemsci.com The sulfur atom can exist in various oxidation states, leading to a wide array of functional groups, including thioethers (sulfides), sulfoxides, sulfones, and thiols. nih.gov This chemical diversity allows organosulfur compounds to participate in a broad spectrum of chemical transformations and biological interactions. frontiersin.org

In the realm of medicinal chemistry, organosulfur compounds are integral to a significant portion of pharmaceuticals. tandfonline.comutsa.edu The inclusion of sulfur in a molecule can modulate its polarity, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. nih.gov Thioethers, such as the one present in (2-Carbamoyl-phenylsulfanyl)acetic acid, are known to be present in a variety of biologically active molecules and are investigated for their potential in treating a range of diseases. jmchemsci.com The unique electronic properties of sulfur also allow it to engage in specific non-covalent interactions with biological targets, such as enzymes and receptors. frontiersin.org

Significance of Carbamoyl-Containing Organic Acids in Chemical Biology and Synthesis

The carbamoyl (B1232498) group, -C(=O)NH2, is a cornerstone of many biologically important molecules, including peptides, proteins, and various pharmaceuticals. acs.org Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial moiety for molecular recognition and binding to biological targets. acs.org The incorporation of a carbamoyl group into a molecule can enhance its solubility and bioavailability. nih.gov

Carbamate-containing molecules, which are structurally related to carbamoyl compounds, are widely used in drug design and have been incorporated into a variety of therapeutic agents. acs.orgnih.gov The carbamate (B1207046) group can act as a stable surrogate for a peptide bond, conferring resistance to enzymatic degradation. acs.org In organic synthesis, the carbamoyl group is a versatile functional handle that can be used to construct more complex molecular architectures. acs.org The presence of both a carbamoyl group and a carboxylic acid in this compound provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening purposes.

Overview of Research Trajectories for Related Chemical Scaffolds

Given the nascent stage of research on this compound itself, an examination of related chemical scaffolds provides insight into its potential research directions. Two closely related structural classes are thiosalicylamide derivatives and phenylthioacetic acid derivatives.

Thiosalicylamide Derivatives: Thiosalicylamide, which features a hydroxyl group and a thioamide group on a benzene (B151609) ring, shares structural similarity with the carbamoyl- and sulfur-containing core of the title compound. Research into thiosalicylamide and its derivatives has explored their potential as anti-inflammatory, antibacterial, and antifungal agents. ontosight.ai The substitution of the oxygen atom of an amide with sulfur to form a thioamide can significantly alter the electronic properties and biological activity of a molecule, sometimes leading to enhanced interactions with biological targets. ontosight.ai Some thiosalicylamide derivatives have also been investigated as potential calcium channel blockers for the management of hypertension. pharmatutor.org

Phenylthioacetic Acid Derivatives: This class of compounds, characterized by a phenyl ring linked to a sulfur atom which is in turn attached to an acetic acid moiety, represents the core skeleton of this compound, lacking the carbamoyl group. (Phenylthio)acetic acid and its derivatives have demonstrated antibacterial activity. researchgate.net They are also utilized as building blocks in organic synthesis for the preparation of various heterocyclic compounds with potential biological applications. The versatility of the phenylthioacetic acid scaffold allows for a wide range of chemical modifications to explore structure-activity relationships.

The research trajectories for these related scaffolds suggest that investigations into this compound and its derivatives could be fruitful in the areas of medicinal chemistry, particularly in the search for new anti-infective and anti-inflammatory agents, as well as in the development of novel synthetic methodologies. The combination of the key functional groups from both thiosalicylamides and phenylthioacetic acids in a single molecule makes this compound a compelling target for future research.

Synthetic Methodologies for this compound and its Structural Analogues

The synthesis of this compound, a substituted arylsulfanylacetic acid, involves strategic chemical transformations focusing on the formation of the key carbon-sulfur bond and the installation of the acetic acid moiety. These syntheses can be broadly categorized into methods that construct the sulfanyl linkage and those that establish the carboxylic acid functional group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3S B11715352 (2-Carbamoyl-phenylsulfanyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-(2-carbamoylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

LBNICJVAACUAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SCC(=O)O

Origin of Product

United States

Advanced Structural Elucidation and Characterization Techniques Applied to 2 Carbamoyl Phenylsulfanyl Acetic Acid

Chromatographic Separation and Detection MethodologiesThis section would have focused on methods for separating and quantifying (2-Carbamoyl-phenylsulfanyl)acetic acid. Techniques like High-Performance Liquid Chromatography (HPLC) would be detailed, including typical stationary phases (e.g., C18) and mobile phase compositions used for analysis. Information on detection methods, such as UV detection at a specific wavelength, would also be included. No specific, validated chromatographic methods for this compound have been published.

The creation of a scientifically rigorous and detailed article as requested is contingent upon the availability of primary research data. For this compound, this foundational data does not appear to exist in publicly accessible scientific resources. Therefore, a thorough and accurate generation of content for the specified outline cannot be responsibly undertaken without resorting to speculation or fabricating data, which would compromise scientific integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like this compound. The inherent polarity conferred by its carboxylic acid and carbamoyl (B1232498) functional groups makes it an ideal candidate for reversed-phase HPLC (RP-HPLC). In this method, the compound is separated based on its hydrophobic/hydrophilic interactions with a nonpolar stationary phase and a polar mobile phase.

For the analysis of this compound, a typical RP-HPLC setup would involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecyl carbon chains. The separation mechanism relies on the partitioning of the analyte between this hydrophobic stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is critical. mdpi.com By adjusting the ratio of the organic solvent, the retention time of the compound can be precisely controlled to achieve optimal separation from impurities.

Quantitative analysis is typically performed using a UV detector, as the benzene (B151609) ring in the molecule provides a chromophore that absorbs ultraviolet light. For purity analysis, a photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping to identify and distinguish the main compound peak from any co-eluting impurities. fda.gov.tw The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Carboxylic Acids
ParameterConditionRationale/Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for effective separation of polar analytes. fda.gov.tw
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)Acid modifier suppresses ionization of the carboxylic acid group, leading to better peak shape and retention. mdpi.comfda.gov.tw
Elution Mode Isocratic or GradientGradient elution is often used for purity analysis to ensure separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. mdpi.com
Detection UV/PDA at ~254 nmThe aromatic ring in the compound allows for sensitive detection at this wavelength. PDA provides spectral data for peak purity assessment. fda.gov.tw
Injection Volume 10-20 µLStandard volume to introduce the sample without overloading the column. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatility Enhancement

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity and low volatility, primarily due to the carboxylic acid and carbamoyl groups, prevent it from vaporizing at temperatures compatible with GC analysis without significant thermal degradation. bohrium.comnih.gov To overcome this limitation, a chemical derivatization step is necessary to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues. sigmaaldrich.comresearchgate.net

The most common derivatization strategy for compounds containing active hydrogen atoms (present in the -COOH and -CONH2 groups) is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. research-solution.com BSTFA reacts with the acidic proton of the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester and with the protons on the amide to form N-TMS derivatives. sigmaaldrich.comtcichemicals.com This process replaces the polar O-H and N-H bonds with nonpolar O-Si(CH₃)₃ and N-Si(CH₃)₃ groups, which significantly reduces intermolecular hydrogen bonding, lowers the boiling point, and increases the thermal stability of the molecule, making it suitable for GC analysis. sigmaaldrich.comgcms.cz

Another approach is alkylation, which specifically targets the acidic proton of the carboxylic acid group to form an ester. Reagents like trimethylsilyldiazomethane (B103560) can be used to form methyl esters. gcms.cz This method effectively masks the polarity of the carboxylic acid group, enhancing volatility. The choice of derivatization reagent depends on the specific requirements of the analysis and the potential for side reactions. Following derivatization, the resulting volatile product can be separated on a standard nonpolar GC column (e.g., DB-5ms) and detected by the mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Amides
Reagent ClassExample ReagentTarget Functional Group(s)Derivative FormedPrimary Benefit
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Carboxylic Acids, Amides, Alcohols, PhenolsTrimethylsilyl (TMS) ester/ether/amideIncreases volatility and thermal stability; very common and effective. sigmaaldrich.comresearch-solution.com
Alkylation Agents TrimethylsilyldiazomethaneCarboxylic AcidsMethyl esterSpecifically targets carboxylic acids, yielding stable derivatives. gcms.cz
Acylating Agents Trifluoroacetic Anhydride (TFAA)Amides, Amines, AlcoholsTrifluoroacetyl derivativeProduces stable and highly volatile derivatives, often used for electron capture detection. gcms.cz

Development of Specialized Derivatization Reagents for Enhanced Detectability and Separation

Beyond simply enabling analysis by GC, specialized derivatization reagents are developed to enhance the detectability of an analyte or improve its chromatographic separation. researchgate.net This is particularly relevant when analyzing trace amounts of a compound or when the native molecule lacks a strong signal for a specific detector. For this compound, derivatization can be tailored to introduce specific chemical moieties that are highly responsive to different detection methods in either HPLC or GC.

For HPLC analysis, while the compound has a native UV chromophore, its sensitivity can be dramatically increased by derivatizing the carboxylic acid group with a reagent containing a fluorophore. nih.gov For instance, reagents like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form highly fluorescent esters. thermofisher.com This allows for the use of a fluorescence detector instead of a UV detector, often lowering the limits of detection by several orders of magnitude. This strategy is invaluable for quantifying the compound in complex biological matrices where trace levels are expected. nih.gov

For GC-MS applications, specialized reagents can be used to introduce electrophoric groups (groups with a high affinity for capturing electrons), making the derivative suitable for highly sensitive Electron Capture Detection (ECD). Pentafluorobenzyl bromide (PFBBr) is a classic example of such a reagent. research-solution.com It reacts with the carboxylic acid to form a pentafluorobenzyl ester. The five fluorine atoms on the PFB group make the derivative extremely sensitive to ECD, allowing for ultra-trace quantification.

Furthermore, derivatization can be used to improve chromatographic separation, especially for chiral compounds. While this compound is not chiral, related compounds with stereocenters can be derivatized with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral chromatography column, enabling the quantification of individual enantiomers. researchgate.net

Table 3: Specialized Derivatization Reagents for Enhanced Detection
ReagentTarget GroupAnalytical TechniqueDetection MethodAdvantage
2-Picolylamine (PA) Carboxylic AcidLC-MS/MSESI-MS (Positive Mode)Increases ionization efficiency and response in positive-ion mode ESI-MS by 9 to 158-fold. nih.govresearchgate.net
Ethacrynic Acid Thiol (-SH)HPLCUV (273 nm)Creates a thiol adduct with a strong UV chromophore for sensitive detection of thiol-containing compounds. nih.govscite.ai
Pentafluorobenzyl bromide (PFBBr) Carboxylic Acid, PhenolGCElectron Capture (ECD)Introduces an electrophoric group for ultra-sensitive detection of the analyte. research-solution.com
9-Anthryldiazomethane (ADAM) Carboxylic AcidHPLCFluorescenceAttaches a highly fluorescent anthryl group, significantly lowering detection limits. thermofisher.com

Computational Chemistry and Molecular Modeling Investigations of 2 Carbamoyl Phenylsulfanyl Acetic Acid

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. nih.govresearchgate.netnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties for (2-Carbamoyl-phenylsulfanyl)acetic acid.

Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com

For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich phenylsulfanyl ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is expected to be distributed over the electron-withdrawing carbamoyl (B1232498) and carboxylic acid groups. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated via DFT)
ParameterEnergy (eV)Primary Localization
HOMO-6.5Phenylsulfanyl Ring, Sulfur Atom
LUMO-1.8Carboxylic Acid Group, Carbamoyl Group
HOMO-LUMO Gap (ΔE)4.7N/A

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis structure, including atomic charges, hybridization, and donor-acceptor interactions within the molecule. usc.eduresearchgate.netorientjchem.org This analysis delocalizes the complex molecular orbitals into localized bonds and lone pairs, offering a more intuitive chemical perspective. usc.edu For this compound, NBO analysis would quantify the charge distribution, confirming the high negative charge on the oxygen and nitrogen atoms and revealing the hybridization of the sulfur, carbon, and nitrogen atoms. It also evaluates stabilizing interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum.

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be localized around the carbonyl oxygen of the carbamoyl group and the carbonyl and hydroxyl oxygens of the carboxylic acid group. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be centered on the acidic proton of the carboxylic acid group, with other positive regions near the hydrogen atoms of the amide group. researchgate.net

This analysis helps in understanding how the molecule might interact with biological receptors or other reactants. nih.gov

Due to several rotatable single bonds, this compound can exist in multiple conformations. uc.pt Key rotations would occur around the phenyl-sulfur bond, the sulfur-CH2 bond, and within the acetic acid side chain (e.g., the O=C-O-H dihedral angle). nih.gov DFT calculations can be used to perform a systematic scan of the potential energy surface to identify stable conformers (local minima) and the energy barriers for their interconversion. uc.pt Studies on similar molecules like acetic acid have shown that the relative stability of conformers, such as the syn and anti forms of the carboxylic acid group, can be significantly influenced by the surrounding chemical environment and solvent effects. nih.govamolf.nl Energetic profiling helps determine the most likely three-dimensional structures of the molecule under physiological conditions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
Conformer IDDescription of Key Dihedral AnglesRelative Energy (kcal/mol)
Conf-1Global Minimum0.00
Conf-2Rotation around Phenyl-S bond+1.5
Conf-3Rotation of Carboxylic Acid (anti)+4.2

The acidity constant (pKa) is a fundamental property of this compound, given its carboxylic acid group. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation. nih.gov These calculations typically employ DFT in conjunction with a continuum solvation model (like COSMO or PCM) to simulate the aqueous environment. nih.gov While achieving high accuracy can be challenging, these predictions are valuable for understanding the ionization state of the molecule at a given pH. nih.govresearchgate.net Most NSAIDs with a carboxylic acid moiety have a pKa in the 3–5 range. Proton transfer studies would further investigate the mechanism and energy barriers involved in the dissociation of the acidic proton.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical studies provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. nih.gov By simulating the molecule's movement in a solvent box (typically water), MD can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly the formation of hydrogen bonds with the carbamoyl and carboxylic acid groups.

Conformational Flexibility: The transitions between different conformations in solution and the timescale of these changes.

Transport Properties: Calculation of properties like the diffusion coefficient.

MD simulations provide a bridge between the molecular structure and macroscopic properties, offering insights into how the molecule behaves in a realistic biological environment. nih.gov

In Silico Structure-Activity Relationship (SAR) Derivation for Analogues

In silico Structure-Activity Relationship (SAR) studies are crucial for drug discovery and optimization. researchgate.netnih.gov For this compound, this would involve computationally designing a library of analogues by systematically modifying different parts of the molecule. nih.gov

Potential modifications could include:

Aromatic Ring Substitution: Adding various substituents (e.g., halogens, methoxy groups) to the phenyl ring to modulate electronic properties and lipophilicity.

Carbamoyl Group Modification: Altering the amide group, for instance, by N-alkylation.

Acetic Acid Chain Alteration: Extending or branching the linker between the ring and the carboxylic acid.

The properties of these virtual analogues would then be calculated and correlated with a hypothetical biological activity using Quantitative Structure-Activity Relationship (QSAR) models. This process helps identify key structural features responsible for activity and guides the synthesis of more potent and selective compounds. nih.govcore.ac.uk

Table 3: Illustrative In Silico SAR for Analogues of this compound
AnalogueModificationPredicted Change in ActivityRationale
ParentThis compoundBaselineReference compound
Analogue 1Addition of a 4-Chloro group to the phenyl ringIncreaseIncreases lipophilicity, potential for halogen bonding
Analogue 2Methylation of the amide nitrogenDecreaseLoss of a hydrogen bond donor site
Analogue 3Replacement of Carboxylic Acid with TetrazoleVariableMaintains acidic character but alters geometry and binding

Molecular Docking and Ligand-Protein Interaction Studies (in vitro biological targets)

Prediction of Binding Modes and Affinities

Information not available in the searched scientific literature.

Rationalization of Observed Biological Activities (e.g., enzyme inhibition)

Information not available in the searched scientific literature.

Biological Activity and Mechanistic Insights in Vitro

Exploration of Enzyme Inhibition Mechanisms

The ability of this class of compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has particularly focused on their interaction with neurotransmitter transporters and their influence on cellular signaling.

A key area of investigation has been the inhibition of Glycine Transporter-1 (GlyT-1), a protein responsible for regulating glycine levels in the central nervous system. nih.govnih.gov Elevating glycine concentrations by inhibiting GlyT-1 is a promising strategy for treating neurological and psychiatric disorders like schizophrenia, as glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov

Structural analogs, specifically 2-arylsulfanyl-phenyl piperazinyl acetic acids and 2-arylsulfanylphenyl-1-oxyalkylamino acids, have been identified as potent GlyT-1 inhibitors. nih.govnih.gov For instance, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid demonstrated a half-maximal inhibitory concentration (IC₅₀) of 150 nM. nih.gov Another prominent example, S-1-{2-[3-(3-fluoro-phenylsulfanyl)biphenyl-4-yloxy]ethyl}pyrrolidine-2-carboxylic acid, showed even greater potency with an IC₅₀ value of 59 nM. nih.gov

Table 1: GlyT-1 Inhibition by Arylsulfanylphenylacetic Acid Analogs
CompoundGlyT-1 IC₅₀ (nM)
(R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid150 nih.gov
S-1-{2-[3-(3-fluoro-phenylsulfanyl)biphenyl-4-yloxy]ethyl}pyrrolidine-2-carboxylic acid59 nih.gov

Structural analogs of (2-Carbamoyl-phenylsulfanyl)acetic acid, such as various fatty acids, have been shown to modulate signal transduction pathways at multiple levels. nih.gov These molecules can directly and indirectly alter the functional activities of signaling molecules, leading to changes in cellular responses to external signals. nih.gov For example, saturated and polyunsaturated fatty acids can reciprocally modulate the Toll-like receptor-4 (TLR4) signaling pathway, which involves key mediators like MyD88 and PI3K/AKT. nih.gov This modulation can influence inflammatory responses and other cellular processes. While direct evidence for this compound is limited, the activity of its analogs suggests a potential to interfere with various signaling cascades.

In Vitro Cellular Activity Studies

Beyond enzyme inhibition, the in vitro effects of these compounds extend to direct impacts on microbial and cancer cells, highlighting their broad-spectrum biological activity.

The core structure of this compound is related to salicylic acid, a compound known for its diverse effects on bacterial physiology. cdnsciencepub.com Salicylic acid derivatives can exert antimicrobial effects through various mechanisms. In Escherichia coli, salicylic acid is known to activate the multiple antibiotic resistance (mar) operon, which can paradoxically lead to decreased antibiotic susceptibility. cdnsciencepub.com Other mechanisms include the modulation of quorum sensing, which affects biofilm formation, and the production of virulence factors like siderophores. cdnsciencepub.com

Studies on specific derivatives have demonstrated direct antibacterial action. For example, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has shown antibacterial properties against Pseudomonas aeruginosa and Escherichia coli by inhibiting biotin carboxylase, a key enzyme in fatty acid synthesis. nih.gov Furthermore, various N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MICs) as low as 1–4 µg/mL. mdpi.com These compounds were also effective at inhibiting the formation of biofilms by clinical staphylococci strains. mdpi.com Acetic acid itself has demonstrated broad antibacterial activity, with MICs between 0.16–0.31% against common wound-infecting pathogens like P. aeruginosa and A. baumannii. nih.gov

Table 2: Antimicrobial Activity of Related Compounds
Compound Class/Specific CompoundMicroorganismActivity/MechanismMIC
Salicylic AcidE. coliActivates mar operon cdnsciencepub.comN/A
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoateP. aeruginosa, E. coliInhibits biotin carboxylase nih.govN/A
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesStaphylococcus, Enterococcus spp.Inhibition of growth and biofilm formation mdpi.com1-4 µg/mL mdpi.com
Acetic AcidP. aeruginosa, A. baumanniiInhibition of planktonic growth and biofilm formation nih.gov0.16-0.31% nih.gov

Structural analogs have also been evaluated for their potential as anticancer agents. A series of N-arylsulfonylimidazolidinones were assessed for their in vitro cytotoxicity against HCT116 (colon), A549 (lung), and NCI-H460 (lung) cancer cell lines, with some carbamate (B1207046) analogs showing superior cytotoxicity to the standard drug doxorubicin. nih.gov

Similarly, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives were tested against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. mdpi.comnih.gov Several of these compounds demonstrated potent activity, with IC₅₀ values below 10 µg/mL. mdpi.comnih.gov The cytotoxic mechanisms of such compounds often involve the induction of apoptosis. For instance, studies on structurally related sesquiterpene lactones have shown they exert antiproliferative and proapoptotic effects on various human cancer cell lines, associated with a decrease in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) production. nih.gov

Table 3: In Vitro Anticancer Activity of Structural Analogues
Compound ClassCell LineCancer TypeIC₅₀
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives mdpi.comnih.govHeLaCervical8.49–62.84 µg/mL
SKOV-3Ovarian7.87–70.53 µg/mL
MCF-7Breast11.20–93.46 µg/mL
VariousVariousSome compounds < 10 µg/mL
N-arylsulfonylimidazolidinones nih.govHCT116, A549, NCI-H460Colon, LungSome analogs more potent than doxorubicin

Structure-Activity Relationships (SARs) Governing In Vitro Biological Effects

The biological activity of these compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their effects.

For GlyT-1 inhibition, the 2-arylsulfanyl-phenylpiperazine motif has been identified as a crucial element for activity. nih.gov Modifications to this core structure, such as substitutions on the phenyl rings and alterations to the acetic acid moiety, significantly impact potency and selectivity.

In the context of anticancer activity, SAR studies of N-arylsulfonylimidazolidinones revealed that the intact 4-phenyl-l-benzenesulfonylimidazolidinone structure serves as a critical pharmacophore. nih.gov It was found that hydrophobic substitutions, specifically at the 2-position of the 1-aminobenzenesulfonyl moiety, were beneficial for enhancing cytotoxic activity. nih.gov For other classes of anticancer compounds, such as 2-phenazinamine derivatives, specific substitutions like a 2-chloro-N-(phenazin-2-yl)benzamide group resulted in potent effects against K562 (leukemia) and HepG2 (hepatocellular carcinoma) cells, while showing low toxicity to non-cancerous cells. nih.gov These findings underscore the importance of specific structural features in dictating the biological and therapeutic profiles of these molecules.

Due to a lack of specific scientific data for the compound "this compound" in the public domain, an in-depth article focusing solely on its in vitro biological activity and the detailed mechanistic insights as requested cannot be generated at this time.

Extensive searches for research literature detailing the biological potency, selectivity, and the influence of steric and electronic factors specifically for "this compound" did not yield the necessary detailed findings. The available scientific information focuses on structurally related but distinct molecules. Adhering to the strict requirement of focusing solely on "this compound" and the provided outline is therefore not possible without the foundational research data.

Prospective Research Avenues and Broader Applications of 2 Carbamoyl Phenylsulfanyl Acetic Acid

Utilization as a Scaffold for Rational Drug Design

The inherent structural motifs of (2-Carbamoyl-phenylsulfanyl)acetic acid make it a compelling starting point for rational drug design. The thiosalicylamide core is a recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

The design of novel therapeutic agents can be systematically approached by modifying the core structure of this compound. The carboxylic acid group provides a handle for forming esters, amides, or other bioisosteric replacements to modulate pharmacokinetic properties such as solubility and membrane permeability. nih.govdrughunter.compatsnap.com The amide functionality can be derivatized to explore interactions with specific receptor sites, while the phenyl ring can be substituted to enhance binding affinity and selectivity.

For instance, derivatives of the related salicylamide scaffold have been investigated as tubulin polymerization inhibitors, demonstrating the potential of this class of compounds in oncology research. nih.gov Furthermore, salicylamide derivatives have shown promise as anti-inflammatory and broad-spectrum antiviral agents. researchgate.net By applying pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, the this compound scaffold can be optimized to develop potent and selective inhibitors for various enzymes or receptors implicated in disease. nih.govnih.govdovepress.com

Table 1: Potential Modifications of this compound for Drug Design

Functional GroupPotential ModificationsDesired Outcome
Carboxylic AcidEsterification, Amidation, Bioisosteric replacement (e.g., tetrazole)Improved cell permeability, metabolic stability, and oral bioavailability. drughunter.com
AmideN-alkylation, N-arylation, Cyclization into heterocyclesEnhanced target binding, modulation of solubility.
Phenyl RingIntroduction of electron-donating or -withdrawing groupsOptimization of electronic properties for target interaction, improved selectivity.
Thioether LinkageOxidation to sulfoxide (B87167) or sulfoneAltered polarity and hydrogen bonding capacity.

Application in Chemical Biology as a Molecular Probe or Tool

The structural characteristics of this compound also suggest its potential utility as a molecular probe in chemical biology. While not a traditional thiol-reactive probe due to the presence of a stable thioether linkage, its functional groups can be exploited for the development of targeted molecular tools. nih.govnih.govscbt.com

The carboxylic acid moiety allows for conjugation to fluorescent dyes, affinity tags, or photoreactive groups, enabling the creation of probes for studying biological processes. thermofisher.com For example, a fluorescently labeled derivative of this compound could be used to visualize the localization of a target protein within a cell, provided the core scaffold exhibits specific binding.

Furthermore, the thioether sulfur atom, while less reactive than a free thiol, can still participate in interactions with certain metal ions or biological macromolecules. This property could be harnessed to design probes for detecting specific metal ions or for mapping the active sites of enzymes where the thioether can act as a ligand. The benzamide portion of the molecule can also contribute to binding specificity through hydrogen bonding and aromatic interactions.

Table 2: Potential Applications as a Molecular Probe

Probe TypeDesign StrategyPotential Application
Fluorescent ProbeConjugation of a fluorophore to the carboxylic acid.Imaging the subcellular localization of a target protein.
Affinity-Based ProbeImmobilization on a solid support via the carboxylic acid.Pull-down assays to identify binding partners.
Photoaffinity LabelIncorporation of a photo-crosslinking group.Covalently labeling and identifying the binding site on a target protein.

Exploration in Materials Science for Functional Polymer or Sensing Applications

In the realm of materials science, the bifunctionality of this compound opens avenues for its use as a monomer or a functional additive in the synthesis of novel polymers and materials. The carboxylic acid and the potential for derivatization of the amide group allow for its incorporation into polymer backbones through condensation polymerization.

The presence of the thioether linkage in the resulting polymer can impart unique properties, such as improved thermal stability, refractive index, and affinity for heavy metal ions. mdpi.comrsc.org Thioether-containing polymers have been explored for applications in optical materials, coatings, and as adsorbents for environmental remediation. rsc.org

Moreover, the this compound unit could be incorporated as a pendant group onto a polymer backbone, for example, through the polymerization of a vinyl-functionalized derivative. nih.govrsc.orgresearchgate.net Such functionalized polymers could find use in the development of chemical sensors, where the thioether and amide groups can act as recognition sites for specific analytes. mdpi.com For instance, the interaction of metal ions with the thioether sulfur could lead to a detectable change in the polymer's optical or electronic properties.

Table 3: Potential Materials Science Applications

Application AreaRationalePotential Material Type
Functional PolymersIncorporation as a monomer or pendant group.Poly(thioether-amide-ester)s with tailored properties.
Sensing MaterialsUtilization of thioether and amide for analyte recognition.Chemiresistive or fluorescent sensors for metal ions. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs)Use as a linker containing both sulfur and nitrogen donor atoms.MOFs with potential applications in catalysis and gas storage. rsc.org

Development of Novel Synthetic Methodologies Inspired by its Structure

The unique arrangement of functional groups in this compound can serve as an inspiration for the development of novel synthetic methodologies. The ortho-relationship between the carbamoyl (B1232498) and the carboxymethylthio groups on the phenyl ring presents both a challenge and an opportunity for organic chemists.

Strategies for the efficient and regioselective synthesis of such ortho-substituted aromatic compounds are of significant interest. Methodologies inspired by the structure of this compound could focus on novel ortho-functionalization reactions, such as directed ortho-metalation followed by trapping with an appropriate electrophile to introduce the carboxymethylthio group.

Furthermore, the molecule can be a starting point for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions could be designed to form novel benzothiazine or other sulfur and nitrogen-containing heterocyclic scaffolds. These new synthetic routes could provide access to a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Table 4: Potential Synthetic Methodologies Inspired by the Structure

Synthetic StrategyDescriptionPotential Outcome
Directed Ortho-MetalationUsing the amide group to direct metalation at the ortho position, followed by reaction with a sulfur electrophile and subsequent alkylation.An efficient and regioselective route to this compound and its analogs.
Intramolecular CyclizationDehydration or other cyclization conditions to promote ring closure between the amide and the acetic acid moiety or the thioether.Synthesis of novel heterocyclic compounds with potential biological activity.
Cross-Coupling ReactionsUtilizing the thioether as a handle for transition-metal-catalyzed cross-coupling reactions to introduce further complexity.Access to a wider range of functionalized derivatives for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Carbamoyl-phenylsulfanyl)acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptobenzamide with chloroacetic acid under basic conditions (e.g., NaOH) in a polar solvent (e.g., ethanol) at 60–80°C yields the target compound. Purification via recrystallization (using ethanol/water) is recommended to achieve >95% purity .
  • Key Considerations : Monitor pH to avoid side reactions (e.g., hydrolysis of the carbamoyl group). Use TLC or HPLC to track reaction progress.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • Spectroscopy : IR spectroscopy confirms the presence of -SH (2500–2600 cm⁻¹) and carbamoyl groups (1650–1750 cm⁻¹). ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.8–4.2 ppm (acetic acid CH₂), δ 7.2–8.1 ppm (aromatic protons) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) provides retention time consistency.
    • Elemental Analysis : Compare experimental C, H, N, S percentages to theoretical values (e.g., C: 50.94%, H: 3.80%) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Limited solubility in water (<1 mg/mL at 25°C). Pre-dissolve in DMSO for biological assays .
  • Stability : Stable at room temperature for 6 months if stored in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong bases to prevent hydrolysis of the sulfanyl or carbamoyl groups .

Advanced Research Questions

Q. How do crystallographic data elucidate intermolecular interactions in this compound?

  • Crystal Structure Insights :

  • Unit Cell : Triclinic system (space group P1) with parameters a = 5.1786 Å, b = 9.2973 Å, c = 10.4776 Å, α = 69.98°, β = 81.96°, γ = 79.73° .
  • Hydrogen Bonding : Carboxylic acid groups form O–H···O bonds (2.65 Å), stabilizing the lattice. The sulfanyl group participates in S–H···N interactions with adjacent carbamoyl groups .
    • Implications : These interactions influence melting point (mp 162–164°C) and solubility, critical for co-crystal engineering or formulation design.

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to model the electron density of the sulfanyl group. The LUMO (-1.8 eV) suggests susceptibility to electrophilic attack .
  • Molecular Dynamics : Simulate solvation in water/DMSO to assess aggregation behavior, which impacts bioavailability in biological assays .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Case Study : If ¹H NMR shows unexpected splitting in aromatic protons, consider:

  • Tautomerism : The carbamoyl group may exhibit keto-enol tautomerism, altering peak multiplicity.
  • Dynamic Effects : Variable-temperature NMR (25–60°C) can identify conformational exchange broadening .
    • Mitigation : Use deuterated solvents (DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) to enhance signal resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.